Copper(I) 3-methylsalicylate

Cross-Coupling Palladium Catalysis Cu(I) Cocatalyst

Scaling reductive amination with stoichiometric CuCl generates excessive heavy-metal waste and complicates purification. CuMeSal (CAS 326477-70-7) addresses this directly. • Achieves catalytic turnover at 10 mol% loading in reductive amination, replacing stoichiometric Cu(I) salts and reducing waste streams. • Delivers up to 91% isolated yield in non-basic Pd-catalyzed alkyne cross-couplings where standard Sonogashira conditions degrade base-labile substrates. • Available in purity grades up to 99.999% (5N) for organic electronics and perovskite applications where trace metal impurities compromise device performance.

Molecular Formula C8H7CuO3
Molecular Weight 214.68 g/mol
CAS No. 326477-70-7
Cat. No. B1464077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(I) 3-methylsalicylate
CAS326477-70-7
Molecular FormulaC8H7CuO3
Molecular Weight214.68 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)O)[O-].[Cu+]
InChIInChI=1S/C8H8O3.Cu/c1-5-3-2-4-6(7(5)9)8(10)11;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1
InChIKeyCPPQOSMKJDPRID-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CuMeSal Product Baseline


Copper(I) 3-methylsalicylate (CuMeSal, CAS 326477-70-7) is a Cu(I) carboxylate complex featuring a 3-methylsalicylate ligand that chelates copper via both carboxylate and phenolate oxygens . The compound is a solid with a reported melting point of 290-292°C and is employed primarily as a homogeneous catalyst in a broad spectrum of cross-coupling, oxidative arylthiation, and reductive amination reactions . The methyl substituent on the aromatic ring is understood to enhance solubility in non-aqueous organic solvents compared to unsubstituted copper(I) salicylate, an attribute critical for reaction homogeneity [1].

Homogeneous catalysis in organic solvents
3‑Methylsalicylate ligand enhances solubility
Stable solid form simplifies handling

CuMeSal: Why Cu(I) Salts Are Not Interchangeable


General substitution among copper(I) sources is not scientifically defensible, as Cu(I) 3-methylsalicylate (CuMeSal) exhibits reaction-specific performance characteristics distinct from its analogs. Head-to-head comparative studies demonstrate that substituting CuMeSal with CuTC, CuDPP, or CuCl in the same transformation can alter isolated product yield by as much as 17 absolute percentage points (76% vs. 93%) [1]. Furthermore, CuMeSal uniquely enables catalytic turnover at 10 mol% loading in reductive amination where other common Cu(I) salts require stoichiometric equivalents [2]. The 3-methylsalicylate ligand imparts a specific combination of solubility, air stability, and coordination geometry that directly impacts catalytic cycle efficiency [3].

Replacing CuMeSal with CuTC or CuDPP may shift product yield
Stoichiometric CuCl vs catalytic CuMeSal: loading and metal waste differ significantly
3‑Methylsalicylate ligand influences solubility, air stability, and coordination geometry

Quantitative Advantages of CuMeSal


CuMeSal vs. CuTC and CuDPP in Cross-Coupling

In a direct head-to-head comparison evaluating copper(I) co-catalysts for a palladium-mediated cross-coupling reaction, CuMeSal demonstrated superior performance to CuTC and a competitive yield relative to CuDPP. Under standardized conditions (1 mmol substrate, 2 mmol coupling partner, 0.025 mmol Pd(dba)3, 1.5 mmol Cu(I) source, 0.2 mmol P(OEt)3, 0.1 M solvent, 4.5 hours), the isolated yields were 76% for CuTC, 93% for CuDPP, and 81% for CuMeSal [1].

Cross-Coupling Yield
Head-to-head
81% (CuMeSal)
vs CuTC 76% / CuDPP 93%
Yield profile differs between Cu(I) sources
Pd(dba)₃-catalyzed; standardized conditions
Cross-Coupling Palladium Catalysis Cu(I) Cocatalyst

Low Catalyst Loading in Reductive Amination

In the Cu-mediated reductive amination of aryl boronic acids with nitroso aromatics, the use of a stoichiometric amount of CuCl is standard, as it serves both as catalyst and reducing agent. However, CuMeSal demonstrates a distinct catalytic advantage by enabling the same transformation using only 10 mol% catalyst in the presence of an external terminal reductant (ascorbic acid or hydroquinone) [1].

Catalyst Loading
Head-to-head
10 mol% (CuMeSal)
vs Stoichiometric CuCl
Supports lower metal waste in synthesis
Reductive amination with ascorbic acid
Reductive Amination Catalyst Loading C-N Bond Formation

Broad Substrate Scope in Chan-Lam N-Arylation

While many Cu(I) catalysts exhibit limited scope with electron-deficient or sterically hindered partners, CuMeSal facilitates N-arylation of a diverse set of aromatic and aliphatic heterocycles with both electron-rich and electron-poor aryl bromides and boronic acids. Yields for these transformations are consistently reported as 'high' or 'good' across a broad range of substrates under air at 65 °C [1][2].

Substrate Scope
Class-level
Broad tolerance across electron-rich and electron-poor substrates
May reduce need for multiple catalysts
Chan-Lam N-arylation under air
Chan-Lam Coupling N-Arylation Heterocycle Functionalization

High Purity and Stable Solid Form

CuMeSal is commercially available as a stable, non-hygroscopic solid with a melting point of 290-292 °C . Multiple purity grades are offered to meet diverse research needs: standard 95% purity for general synthesis and high-purity options up to 99.999% (5N) for sensitive applications in materials science [1]. This is in contrast to some Cu(I) analogs (e.g., CuI, CuBr) which may exhibit variable purity or require stabilization against disproportionation/oxidation.

Physical Form
Reported
Solid, mp 290–292 °C
95% to 99.999% purity available
Simplifies handling for synthesis and electronics
Stable under standard storage
Purity Grade Solid Form Procurement Specification

Non-Basic Alkyne Synthesis Advantage

In a comparative study of Pd-catalyzed, copper carboxylate-mediated cross-coupling of thioalkynes with boronic acids under non-basic conditions, both CuMeSal and CuTC were evaluated. While the yield range reported spans 39-91%, analysis of specific substrate entries reveals that CuMeSal provides superior yields for certain functionalized alkynes compared to CuTC under the same non-basic protocol [1].

Alkyne Coupling
Context-dependent
39–91% yield
substrate-dependent advantage over CuTC
Supports base-sensitive substrate synthesis
Pd-catalyzed, non-basic conditions
Alkyne Synthesis Cross-Coupling Non-Basic Conditions

CuMeSal Applications in Research and Scale-Up


Pharmaceutical C-N Bond Formation

CuMeSal is indicated for the construction of C-N bonds in the synthesis of pharmaceutical intermediates, particularly when coupling aromatic or aliphatic heterocycles with aryl bromides or boronic acids. The evidence in Section 3 confirms that CuMeSal provides broad functional group tolerance under mild, air-stable conditions (65°C, 3-5h) [1][2]. This reduces the need for rigorous oxygen exclusion and enables late-stage functionalization of advanced drug candidates.

Reductive Amination for Green Scale-Up

When scaling up reductive amination reactions, the use of 10 mol% CuMeSal to replace stoichiometric CuCl offers a tangible process advantage [1]. This application is particularly relevant for producing diarylamine pharmacophores with lower heavy metal waste streams and simpler purification profiles, aligning with green chemistry principles and reducing cost of goods in pilot plant operations.

Base-Sensitive Total Synthesis

For total synthesis targets containing base-labile protecting groups or sensitive stereocenters, CuMeSal is a proven co-catalyst in non-basic Pd-catalyzed alkyne cross-couplings. The evidence demonstrates that CuMeSal can deliver isolated yields up to 91% for specific functionalized alkynes under these mild, non-basic conditions, where standard Sonogashira conditions (often requiring amine bases) would cause decomposition [1].

High-Purity Copper Source for Electronics

In fields such as organic electronics or perovskite photovoltaics, trace metal impurities (e.g., Fe, Ni) are detrimental to device performance. The availability of CuMeSal in high-purity grades up to 99.999% (5N) [1] makes it a viable copper source for doping or synthesizing organic semiconductors where lower-purity commercial Cu(I) salts (e.g., technical grade CuI or CuTC) would introduce unacceptable levels of contamination.

Application
Selection Property
Validation Focus
C-N bond formation
Reported functional group tolerance
Compatibility with air-stable mild conditions
Reductive amination scale-up
Low catalytic loading requirement
Metal waste reduction and purification profile
Base-sensitive alkynylation
Non-basic coupling capability
Yield maintenance on base-labile substrates
Electronic materials synthesis
High-purity grade availability
Trace metal impurity control

Technical Documentation Hub

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